molecular formula C9H6F3N3S B13642598 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13642598
M. Wt: 245.23 g/mol
InChI Key: ACVYJSGZMXUSKM-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3-(trifluoromethyl)phenyl group at position 5 and an amine group at position 2. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's lipophilicity and metabolic stability, making it attractive for pharmaceutical and agrochemical applications . Thiadiazoles are known for their broad-spectrum biological activities, including antimicrobial, anticancer, and insecticidal properties .

Properties

Molecular Formula

C9H6F3N3S

Molecular Weight

245.23 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)

InChI Key

ACVYJSGZMXUSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NS2)N

Origin of Product

United States

Preparation Methods

Preparation via Thiosemicarbazide Intermediate and Cyclization

One well-documented route involves the synthesis of a thiosemicarbazide intermediate from trifluoromethyl-substituted phenyl isothiocyanate and hydrazine hydrate, followed by cyclization to form the thiadiazole ring.

Synthesis of 4-(3-(Trifluoromethyl)phenyl)thiosemicarbazide

  • Reactants: 3-(Trifluoromethyl)phenyl isothiocyanate and hydrazine hydrate
  • Conditions: Stirring in ethanol at room temperature for approximately 4 hours
  • Outcome: Formation of the thiosemicarbazide intermediate, which can be isolated by filtration and recrystallization from ethanol

Cyclization to 5-(3-(Trifluoromethyl)phenyl)amino-1,2,4-thiadiazol-3-thione

  • Reactants: The thiosemicarbazide intermediate, potassium hydroxide, and carbon disulfide
  • Conditions: Reflux in ethanol with potassium hydroxide solution for about 10 hours
  • Workup: Acidification to pH 4–5 with hydrochloric acid and crystallization from ethanol
  • Result: Formation of the 1,2,4-thiadiazole-3-thione derivative

Conversion to 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine

  • The thiadiazole-3-thione intermediate can be further transformed by substitution or reduction to yield the corresponding 3-amine derivative, 5-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine.

This method is adapted from analogous procedures reported for related compounds with para-substituted trifluoromethylphenyl groups and can be modified for the meta-substituted trifluoromethylphenyl analog.

Oxidative Cyclization of Thiosemicarbazones

Another synthetic route involves the oxidative cyclization of thiosemicarbazones derived from trifluoromethyl-substituted aromatic aldehydes or ketones.

  • Step 1: Preparation of thiosemicarbazones by condensation of trifluoromethyl-substituted aromatic aldehydes with thiosemicarbazide.
  • Step 2: Oxidative cyclization using ferric chloride (FeCl3) or iodine in the presence of a base to form the 1,2,4-thiadiazole ring.
  • Step 3: Isolation of 5-aryl-1,2,4-thiadiazol-3-amine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and biological activities of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine with structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Bioactivity/Application Reference
5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine 1,2,4-thiadiazole 3-(Trifluoromethyl)phenyl ~245.23 High lipophilicity, strong electron-withdrawing -CF₃ group Potential anticancer/antimicrobial agent
3-Phenyl-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Phenyl 193.25 Moderate lipophilicity, planar structure Antimicrobial, insecticidal
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 3-Fluorophenyl 211.25 Electron-withdrawing fluorine, planar geometry Insecticidal, fungicidal
5-(3-Methoxyphenyl)-1,2,4-thiadiazol-3-amine 1,2,4-thiadiazole 3-Methoxyphenyl 207.25 Electron-donating -OCH₃ group, increased solubility CNS-targeting potential
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Triazole-oxadiazole hybrid Multiple groups, including -CF₃ 386.34 Hybrid heterocycle, enhanced steric bulk Multi-target drug candidate

Key Differences and Implications

Core Heterocycle: 1,2,4-Thiadiazole (target compound): Exhibits sulfur-based electronic effects, contributing to interactions with biological targets like enzymes or receptors. 1,3,4-Thiadiazole (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine): Altered ring substitution pattern affects dipole moments and binding affinities .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine) . Methoxy (-OCH₃): Increases solubility but reduces lipophilicity, as seen in 5-(3-methoxyphenyl)-1,2,4-thiadiazol-3-amine . Fluorine (-F): Provides moderate electron-withdrawing effects, balancing reactivity and stability in 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Biological Activity :

  • The trifluoromethyl group in the target compound may enhance anticancer activity by improving target binding (e.g., kinase inhibition) compared to phenyl or methoxy derivatives.
  • Hybrid structures (e.g., ) show promise in multitarget therapies due to synergistic interactions between heterocycles .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.

  • IUPAC Name : 5-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine
  • Molecular Formula : C10_{10}H8_{8}F3_{3}N3_{3}S
  • Molecular Weight : 259.25 g/mol
  • CAS Number : 1378925-62-2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Specifically, compounds that share structural similarities with 5-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-3-amine have shown promising results against various cancer cell lines.

Case Study: Bcl-2 Inhibition

A study evaluated a series of thiadiazole derivatives for their ability to inhibit Bcl-2, a protein that plays a critical role in regulating apoptosis in cancer cells. The results indicated that certain derivatives exhibited sub-micromolar IC50_{50} values against Bcl-2-expressing human cancer cell lines:

CompoundIC50_{50} (µM)Selectivity
5k0.31 - 0.7High
Control (−)-Gossypol0.64Moderate

The compound 5k demonstrated a significant binding affinity to Bcl-2 and was more potent than the positive control (−)-gossypol, suggesting that similar compounds may possess strong anticancer properties due to their ability to induce apoptosis in cancer cells .

Antibacterial Activity

Thiadiazole derivatives have also been investigated for their antibacterial properties. Research has shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings

In a comparative study of various thiadiazole derivatives:

CompoundMIC (µg/mL) Gram-positiveMIC (µg/mL) Gram-negative
Compound A7.815.6
Compound B15.631.2

These results indicate that certain derivatives of thiadiazole can outperform traditional antibiotics such as oxytetracycline in terms of efficacy against specific bacterial strains .

Other Biological Activities

Beyond anticancer and antibacterial effects, thiadiazole derivatives have been reported to possess various other biological activities:

  • Anti-inflammatory : Some studies suggest potential anti-inflammatory effects in certain thiadiazole compounds.
  • Antifungal : Thiadiazoles have shown antifungal activity against various fungal pathogens.
  • Plant Growth Regulation : Certain derivatives are investigated for their role as plant growth regulators .

Q & A

Q. What computational tools are used to model interactions between this compound and biological targets (e.g., enzymes)?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities. For example, analogs of 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid show structural mimicry of luciferin in luciferase inhibition studies . Quantum mechanical calculations (e.g., Gaussian 98) optimize geometries for docking .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate assays with positive controls. For instance, discrepancies in antifungal activity may arise from inoculum size or incubation time variations. Replicate studies using orthogonal methods (e.g., time-kill assays vs. MICs) confirm results .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, particularly for resolving disorder in trifluoromethyl groups .
  • Data Reproducibility : Report detailed synthetic conditions (e.g., ramp rates in microwave synthesis) and characterize all intermediates (TLC, melting points).
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, especially for fluorinated compounds .

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